molecular formula C17H20N4O5S B11530406 1-({2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)azepane

1-({2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)azepane

Cat. No.: B11530406
M. Wt: 392.4 g/mol
InChI Key: JKRIHXOELPLMMH-QGOAFFKASA-N
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Description

1-({2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)azepane is a complex organic compound characterized by its unique structure, which includes a furan ring, a hydrazone linkage, a nitrophenyl group, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-({2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)azepane typically involves multiple steps:

    Formation of the Hydrazone Linkage: The initial step involves the condensation of furan-2-carbaldehyde with hydrazine to form the hydrazone intermediate.

    Nitration: The hydrazone intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group.

    Sulfonylation: The nitrated hydrazone is reacted with a sulfonyl chloride to form the sulfonylated intermediate.

    Cyclization: Finally, the sulfonylated intermediate undergoes cyclization with azepane under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The furan ring in the compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Antimicrobial Agents: Due to its structural features, the compound has potential as an antimicrobial agent, inhibiting the growth of bacteria and fungi.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.

Industry:

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-({2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)azepane involves its interaction with molecular targets such as enzymes or receptors. The furan ring and hydrazone linkage allow it to form hydrogen bonds and π-π interactions with target molecules, while the nitrophenyl and sulfonyl groups contribute to its binding affinity and specificity. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

    1-({2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-nitrophenyl}sulfonyl)azepane: Similar structure but with a different position of the nitro group.

    1-({2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-chlorophenyl}sulfonyl)azepane: Similar structure but with a chlorine substituent instead of a nitro group.

Uniqueness: 1-({2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)azepane is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The combination of a furan ring, hydrazone linkage, nitrophenyl group, and azepane ring is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C17H20N4O5S

Molecular Weight

392.4 g/mol

IUPAC Name

2-(azepan-1-ylsulfonyl)-N-[(E)-furan-2-ylmethylideneamino]-4-nitroaniline

InChI

InChI=1S/C17H20N4O5S/c22-21(23)14-7-8-16(19-18-13-15-6-5-11-26-15)17(12-14)27(24,25)20-9-3-1-2-4-10-20/h5-8,11-13,19H,1-4,9-10H2/b18-13+

InChI Key

JKRIHXOELPLMMH-QGOAFFKASA-N

Isomeric SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N/N=C/C3=CC=CO3

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NN=CC3=CC=CO3

Origin of Product

United States

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